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Compound of Interest

Compound Name: Caprenin

Cat. No.: B1179771 Get Quote

A detailed examination of two structured lipids, Caprenin and Salatrim, reveals distinct

metabolic profiles driven by their unique fatty acid compositions. This guide synthesizes

available experimental data to offer a comparative overview of their digestion, absorption, and

systemic effects, providing researchers, scientists, and drug development professionals with a

comprehensive resource for understanding these fat substitutes.

Caprenin, a triglyceride composed of caprylic (C8:0), capric (C10:0), and behenic (C22:0)

acids, and Salatrim, an acronym for Short and Long-chain Acyl-Triglyceride molecules, were

developed as reduced-calorie fat substitutes.[1][2] Their caloric reduction is primarily achieved

through the incomplete absorption of their long-chain fatty acid components. While both are

structured lipids, their differing fatty acid profiles lead to distinct metabolic pathways and

physiological responses.
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Property Caprenin Salatrim

Primary Fatty Acids
Caprylic (C8:0), Capric

(C10:0), Behenic (C22:0)[3][4]

Acetic (C2:0), Propionic (C3:0),

Butyric (C4:0), Stearic (C18:0)

[2][5]

Caloric Value Approximately 5 kcal/g[1][6] 5-6 kcal/g[2]

Appearance Not specified in search results

Clear, slightly amber liquid to a

light-colored waxy solid at

room temperature[7]

Solubility Not specified in search results

Soluble in hexane,

cyclohexane, acetone, ether,

tetrahydrofuran, and liquid

triglyceride oils; Insoluble in

water[5]
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Metabolic Parameter Caprenin Salatrim

Long-Chain Fatty Acid

Absorption

Behenic acid is poorly

absorbed.[8]

Stearic acid is poorly

absorbed.[2]

Effect on Serum Lipids

May adversely affect serum

cholesterol levels.[3][4] One

study on hypercholesterolemic

men showed that a Caprenin-

rich diet, when compared to a

palm oil/palm-kernel oil diet,

led to significant reductions in

HDL cholesterol (HDL-C),

HDL2-C, and HDL3-C, and an

increase in the ratio of total

cholesterol to HDL-C.

However, no significant

changes were observed when

compared to a butter-rich diet.

[9][10]

Diets containing Salatrim did

not affect the blood

concentration of total high-

density or low-density

lipoprotein cholesterol. The

post-prandial increase in

serum triglyceride

concentration was lower after

ingestion of a meal containing

30 g of Salatrim than after

ingestion of a meal containing

30 g of oleate or cocoa butter.

[1]

Gastrointestinal Effects Not specified in search results

High intake (around 60 g/day )

can lead to gastrointestinal

symptoms such as nausea,

stomach cramps, and diarrhea.

Appetite Not specified in search results

A study showed that a Salatrim

meal increased the feeling of

fullness and decreased hunger

more than a traditional fat

meal.[11]

Experimental Protocols
Caprenin: Absorption and Caloric Value Determination
A study to determine the absorption and caloric value of Caprenin in adult humans utilized the

fat-balance technique.[12][13]
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Subjects: 20 healthy adult men and women.[13]

Diet: Subjects consumed a chocolate-flavored confection containing Caprenin.[13]

Methodology:

A 5-day treatment period where dietary intake and fecal excretion of very long-chain fatty

acids (VLCFAs) were measured.[13]

A 7-day post-treatment washout period to correct for baseline excretion of VLCFAs.[13]

The physiological fuel value (caloric value) of Caprenin was calculated using a

modification of the Atwater method, which accounts for the partial absorption of VLCFAs

and the heat loss from the metabolism of medium-chain fatty acids.[13]

Salatrim: Biotransformation and Absorption Studies
The metabolic fate of Salatrim has been investigated in both rats and humans using various

experimental protocols.

In Vitro Hydrolysis:

Objective: To determine the rate of hydrolysis of different Salatrim formulations.

Methodology: Chloroform solutions of various Salatrim products were incubated with

porcine pancreatic lipase at 37°C. Samples were taken at different time points (2, 5, 10,

and 30 minutes) and the resulting triacylglycerides, diacylglycerides, monoacylglycerides,

and free fatty acids were measured by gas chromatography with mass spectrometry.[1]

Animal Studies (Rats):

Objective: To trace the absorption, distribution, and elimination of Salatrim's constituent

fatty acids.

Methodology:

Male Sprague-Dawley rats were administered a single oral dose of Salatrim 23CA

labeled with ¹⁴C in the acetate, propionate, stearate, or glycerol moiety.[1]
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Radiolabel elimination was monitored for 72 hours through the analysis of exhaled CO₂,

feces, and urine.[1]

The distribution of the radiolabel in the carcass, liver, blood, and fat was also

determined.[3]

Human Studies:

Objective: To assess the tolerance and metabolic effects of Salatrim in humans.

Methodology:

Clinic-based studies: Volunteers ingested controlled diets with up to 60 g of Salatrim per

day for periods of 1, 4, or 7 days.[3]

Acute tolerance tests: A double-blind crossover design was used where subjects

consumed single doses of 45 g or 60 g of Salatrim 23CA.[3]

Fecal analysis: Fecal samples were collected to measure the excretion of total fat and

stearic acid to determine absorption.[3]

Visualizing the Metabolic Pathways
The distinct fatty acid compositions of Caprenin and Salatrim dictate their breakdown and

absorption in the gastrointestinal tract. The following diagrams illustrate these processes.
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Salatrim Digestion and Absorption Pathway

Conclusion
Caprenin and Salatrim, while both designed as reduced-calorie fat substitutes, exhibit notable

differences in their metabolic effects. The primary distinction lies in their constituent fatty acids,

which dictates their absorption and subsequent physiological impact. Caprenin's composition

of medium-chain and very long-chain fatty acids leads to concerns about its effects on serum

cholesterol. In contrast, Salatrim, with its short-chain and long-chain fatty acid structure,

appears to have a more neutral effect on blood lipids but can cause gastrointestinal distress at

high doses. The experimental data underscores the importance of considering the specific

molecular structure of fat substitutes in predicting their metabolic fate and overall impact on

health. Further direct comparative studies employing standardized protocols would be

invaluable for a more definitive assessment of their relative metabolic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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